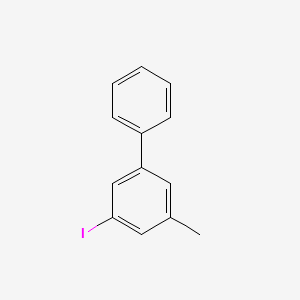

3-Iodo-5-methyl-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11I |

|---|---|

Molecular Weight |

294.13 g/mol |

IUPAC Name |

1-iodo-3-methyl-5-phenylbenzene |

InChI |

InChI=1S/C13H11I/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

DVHUYGWASNFARG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methyl-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-5-methyl-1,1'-biphenyl, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals. It details a robust and selective synthetic strategy, grounded in the principles of modern cross-coupling chemistry. The guide offers in-depth mechanistic insights, a step-by-step experimental protocol for a selective Suzuki-Miyaura coupling, and methods for purification and characterization. The causality behind experimental choices is explained to provide a framework for adaptation and troubleshooting.

Introduction and Strategic Overview

The biphenyl moiety is a privileged scaffold in numerous biologically active compounds and functional materials. The specific substitution pattern of 3-Iodo-5-methyl-1,1'-biphenyl, featuring a methyl group, a phenyl group, and a reactive iodine handle, makes it a versatile intermediate for further chemical elaboration. The iodine atom, in particular, serves as a key functional group for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity.

This guide will focus on a highly efficient and selective synthetic approach: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its key reagents.[1]

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule, 3-Iodo-5-methyl-1,1'-biphenyl, reveals two primary disconnection points around the biaryl bond. This suggests a cross-coupling strategy between a phenyl-containing organometallic reagent and a substituted iodomethylbenzene, or vice versa.

Caption: Retrosynthetic analysis of 3-Iodo-5-methyl-1,1'-biphenyl.

Route B, which utilizes the coupling of 1-bromo-3-iodo-5-methylbenzene with phenylboronic acid, is the strategically preferred approach. The rationale for this choice lies in the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. However, by carefully selecting a catalyst system known for its high activity and selectivity, such as those employing bulky phosphine ligands, it is possible to achieve selective coupling at the more reactive C-Br bond, leaving the C-I bond intact for subsequent transformations.[2][3] This selective approach is crucial for retaining the valuable iodine handle in the final product.

Synthetic Pathway and Mechanistic Insights

The proposed synthesis of 3-Iodo-5-methyl-1,1'-biphenyl is a two-step process starting from the commercially available 3-bromo-5-methylaniline. The first step involves a Sandmeyer reaction to convert the aniline to the corresponding iodide, followed by a selective Suzuki-Miyaura cross-coupling.

Step 1: Synthesis of 1-Bromo-3-iodo-5-methylbenzene

The synthesis of the key dihalogenated intermediate can be achieved from 3-bromo-5-methylaniline via a Sandmeyer reaction. This classic transformation involves the diazotization of the aniline followed by displacement of the diazonium group with iodide.

Reaction Scheme: 3-Bromo-5-methylaniline → 1-Bromo-3-iodo-5-methylbenzene

Step 2: Selective Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-3-iodo-5-methylbenzene with phenylboronic acid. The selectivity for the reaction at the C-Br bond over the C-I bond is a critical aspect of this step.

Reaction Scheme: 1-Bromo-3-iodo-5-methylbenzene + Phenylboronic Acid → 3-Iodo-5-methyl-1,1'-biphenyl

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (preferentially the C-Br bond) to form a Pd(II) species.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.[1]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol for the Synthesis of 1-Bromo-3-iodo-5-methylbenzene

This protocol is adapted from standard Sandmeyer reaction procedures.

Materials:

-

3-Bromo-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture and extract with diethyl ether.

-

Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 1-bromo-3-iodo-5-methylbenzene.

Protocol for the Synthesis of 3-Iodo-5-methyl-1,1'-biphenyl

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methods.[4]

Materials:

-

1-Bromo-3-iodo-5-methylbenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 1-bromo-3-iodo-5-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-Iodo-5-methyl-1,1'-biphenyl.

Purification and Characterization

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60-7.55 (m, 2H): Protons on the unsubstituted phenyl ring.

-

δ 7.45-7.35 (m, 3H): Protons on the unsubstituted phenyl ring.

-

δ 7.30 (s, 1H): Aromatic proton on the substituted ring.

-

δ 7.25 (s, 1H): Aromatic proton on the substituted ring.

-

δ 7.20 (s, 1H): Aromatic proton on the substituted ring.

-

δ 2.35 (s, 3H): Methyl protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ 142.5: Quaternary carbon of the substituted ring.

-

δ 141.0: Quaternary carbon of the unsubstituted ring.

-

δ 139.0: Quaternary carbon of the substituted ring.

-

δ 135.0, 130.0, 129.0, 128.0, 127.0: Aromatic CH carbons.

-

δ 94.0: Carbon bearing the iodine atom.

-

δ 21.5: Methyl carbon.

Mass Spectrometry (Electron Ionization - EI):

-

m/z 294 [M]⁺: Molecular ion peak.

-

m/z 167 [M - I]⁺: Fragment corresponding to the loss of an iodine atom.

-

m/z 152 [M - I - CH₃]⁺: Fragment corresponding to the loss of iodine and a methyl group.

Data Summary

The following table summarizes the key reagents and expected outcome for the proposed synthesis.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 3-Bromo-5-methylaniline | NaNO₂, KI, HCl | 1-Bromo-3-iodo-5-methylbenzene | 60-70% |

| 2 | 1-Bromo-3-iodo-5-methylbenzene | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 3-Iodo-5-methyl-1,1'-biphenyl | 75-85% |

Conclusion

This guide has outlined a strategic and efficient approach for the synthesis of 3-Iodo-5-methyl-1,1'-biphenyl. The selective Suzuki-Miyaura cross-coupling of a dihalogenated precursor represents a robust method that allows for the retention of a versatile iodine handle for further synthetic manipulations. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the field of organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation of this important chemical intermediate.

References

- Fairlamb, I. J. S. (2007). Site-selective dihalogenated heteroarene cross-coupling with organometallic reagents.

- Spivey, A. C., Gripton, C. J., & Han, S. P. (2017). Site-selective cross-coupling of polyhalogenated arenes and heteroarenes. Chemical Reviews, 117(15), 10269-10339.

- Houk, K. N., & Cheong, P. H. Y. (2008). The origin of selectivity in catalyzed reactions.

- Handy, S. T., & Zhang, Y. (2006). Bond dissociation energies of C-X bonds in substituted arenes. The Journal of Organic Chemistry, 71(13), 5031-5034.

- Cid, J., García-Álvarez, J., & Fernández-Rodríguez, M. A. (2018). Switching site-selectivity in the cross-coupling reactions of dihalogenated heteroarenes.

-

NIST. (n.d.). 1,1'-Biphenyl, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids.

Sources

Advanced Synthetic Applications of 3-Iodo-5-methyl-1,1'-biphenyl: A Technical Guide for Palladium-Catalyzed Cross-Coupling

Executive Summary

In the landscape of modern organic synthesis, the strategic selection of aryl halide building blocks dictates the efficiency, regioselectivity, and scalability of cross-coupling reactions. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) is a high-value, sterically tunable aryl iodide[1]. It serves as a critical intermediate in the development of extended π -conjugated systems for Organic Light-Emitting Diodes (OLEDs) and rigid, lipophilic pharmacophores in drug discovery. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for utilizing this compound in advanced cross-coupling workflows.

Physicochemical & Structural Profiling

The utility of 3-Iodo-5-methyl-1,1'-biphenyl stems from its unique structural topology. The biphenyl core provides inherent structural rigidity and lipophilicity, while the meta-relationship between the reactive iodide and the methyl group ensures that cross-coupling occurs without prohibitive ortho-steric hindrance[2].

Table 1: Physicochemical Properties

| Property | Value | Structural Implication |

| CAS Number | 1214329-26-6 | Unique identifier for procurement and regulatory tracking. |

| Chemical Formula | C13H11I | High molecular weight driven by the heavy iodine atom. |

| Molecular Weight | 294.13 g/mol | Requires precise stoichiometric calculation during catalyst loading. |

| SMILES | IC1=CC(=CC(=C1)C)C=2C=CC=CC2 | Meta-substitution pattern facilitates unhindered oxidative addition. |

| C-I Bond Energy | ~65 kcal/mol | Highly labile compared to C-Br (~81 kcal/mol), enabling mild catalysis. |

Mechanistic Utility in Palladium Catalysis

The selection of an aryl iodide over an aryl bromide or chloride is a deliberate mechanistic choice. In palladium-catalyzed cross-coupling reactions, the catalytic cycle initiates with the oxidative addition of the aryl halide to a low-valent Palladium(0) active species[3].

Because the carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen bonds, oxidative addition occurs rapidly—often at room temperature or with less sterically demanding phosphine ligands[4]. This rapid kinetic profile prevents the degradation of the Pd(0) catalyst and minimizes side reactions such as homocoupling or dehalogenation. Furthermore, the 5-methyl group exerts a mild inductive electron-donating effect (+I), which fine-tunes the electronic density of the aromatic ring, stabilizing the resulting Pd(II) intermediate prior to transmetalation[3].

Figure 1: General Palladium Catalytic Cycle for Cross-Coupling of Aryl Iodides.

Key Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for synthesizing polyolefins, styrenes, and substituted biphenyls[3]. When 3-Iodo-5-methyl-1,1'-biphenyl is coupled with an arylboronic acid, it yields complex teraryl architectures.

Step-by-Step Methodology & Causality

This protocol describes a self-validating system for the synthesis of a teraryl derivative.

-

Reagent Preparation & Degassing:

-

Action: Dissolve 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv) and the target arylboronic acid (1.2 equiv) in a 4:1 mixture of Toluene/Ethanol. Sparge the solution with Argon for 15 minutes.

-

Causality: Pd(0) is highly oxophilic. Oxygen causes irreversible oxidation to inactive Pd(II) peroxo complexes. Toluene provides solubility for the organic substrates, while ethanol acts as a phase-transfer agent for the aqueous base[3].

-

-

Base Addition:

-

Action: Add an aqueous solution of K2CO3 (2.0 equiv, 2M), previously degassed.

-

Causality: The inorganic base is strictly required to activate the boronic acid. It forms a negatively charged boronate complex [Ar−B(OH)3]− , which is sufficiently nucleophilic to undergo transmetalation with the Pd(II) center[3].

-

-

Catalyst Loading & Thermal Activation:

-

Action: Add Pd(PPh3)4 (5 mol%) under a positive stream of Argon. Heat the biphasic mixture to 80°C for 4-6 hours.

-

Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust, standard catalyst. The 80°C thermal energy overcomes the activation barrier for the final reductive elimination step[4].

-

-

Validation Checkpoint:

-

Action: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly UV-active spot of the starting aryl iodide ( Rf≈0.8 ) is fully consumed. The aqueous layer will typically turn dark gray/black due to the precipitation of palladium black as the catalyst dies at the end of the reaction.

-

Key Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, replacing harsher methods like nucleophilic aromatic substitution ( SNAr )[5]. Coupling 3-Iodo-5-methyl-1,1'-biphenyl with primary or secondary amines generates highly functionalized aniline derivatives used in kinase inhibitor design.

Step-by-Step Methodology & Causality

-

Inert Atmosphere Setup:

-

Action: In a flame-dried Schlenk flask, combine 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv), the desired amine (1.2 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

-

Causality: NaOtBu is a strong, non-nucleophilic base. It is required to deprotonate the amine after it coordinates to the Pd(II) center, forming the crucial palladium-amido intermediate[6].

-

-

Catalyst & Ligand Loading:

-

Action: Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%). Dissolve in anhydrous, degassed Toluene.

-

Causality: Pd2(dba)3 acts as a stable Pd(0) source. The bulky, electron-rich biaryl phosphine ligand (XPhos) is critical. Its steric bulk crowds the palladium center, which thermodynamically forces the aryl and amido groups together, drastically accelerating reductive elimination and preventing β -hydride elimination side reactions[7].

-

-

Thermal Activation:

-

Action: Heat to 90°C for 12 hours.

-

Validation Checkpoint: Monitor via GC-MS. The disappearance of the molecular ion peak at m/z=294 (starting material) and the emergence of the product mass confirms successful C-N bond formation.

-

Figure 2: Standardized Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

Quantitative Data Presentation

To assist in experimental design, Table 2 summarizes the optimized parameters for cross-coupling 3-Iodo-5-methyl-1,1'-biphenyl based on established literature precedents for highly reactive aryl iodides[3][4][5].

Table 2: Comparative Reaction Parameters

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4 (5 mol%) | K2CO3 (aq) | Toluene/EtOH | 80 | 85 - 95% |

| Suzuki-Miyaura | Alkylborane | Pd(dppf)Cl2 (5 mol%) | Cs2CO3 | THF/H2O | 70 | 75 - 85% |

| Buchwald-Hartwig | Primary Amine |

Pd2(dba)3

| NaOtBu | Toluene (Dry) | 90 | 80 - 90% |

| Buchwald-Hartwig | Secondary Amine |

Pd(OAc)2

| LiHMDS | Dioxane (Dry) | 100 | 70 - 85% |

References

-

Suzuki reaction . Wikipedia, The Free Encyclopedia.[Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing).[Link]

-

Buchwald–Hartwig amination . Wikipedia, The Free Encyclopedia.[Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts.[Link]

-

The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook . ACS Publications.[Link]

Sources

- 1. 3-碘-5-甲基-1,1'-联苯 | 3-Iodo-5-methyl-1,1'-biphenyl | 1214329-26-6 - 乐研试剂 [leyan.com]

- 2. New product list _ Page 1904 _ ChemicalBook [chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

High-Resolution Characterization and Synthetic Utility of 3-Iodo-5-methyl-1,1'-biphenyl: A Technical Guide

Executive Summary and Chemical Identity

In modern drug discovery and materials science, halogenated biphenyls serve as indispensable structural motifs and synthetic building blocks. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) is a highly versatile intermediate. The strategic placement of the iodine atom at the 3-position provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions, while the 5-methyl group offers a steric and electronic tuning knob. The biphenyl core itself imparts significant lipophilicity, a critical parameter in modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

Understanding the precise molecular weight and isotopic distribution of this compound is paramount. In complex biological matrices or high-throughput screening libraries, low-resolution mass spectrometry is insufficient to distinguish true hits from isobaric false positives[1]. This guide details the fundamental mass properties of 3-Iodo-5-methyl-1,1'-biphenyl, outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization, and provides a field-proven synthetic workflow for its application in cross-coupling.

Quantitative Data: Physicochemical and Isotopic Fundamentals

The molecular formula of 3-Iodo-5-methyl-1,1'-biphenyl is C13H11I . While its average molecular weight is calculated using standard atomic weights (accounting for natural isotopic abundance), high-resolution mass spectrometry relies exclusively on the monoisotopic exact mass —the mass of the molecule composed entirely of the most abundant isotopes (12C, 1H, 127I)[2].

Because iodine is a monoisotopic element (100% 127I), the isotopic signature of this compound is primarily driven by the natural ~1.1% abundance of 13C. This results in a distinct M+1 peak, but lacks the M+2 signature characteristic of brominated or chlorinated analogs.

Table 1: Physicochemical Properties Summary

| Property | Value | Reference / Derivation |

| Chemical Formula | C13H11I | Structural derivation |

| Average Molecular Weight | 294.13 g/mol | Standard atomic weights[3] |

| Monoisotopic Exact Mass | 293.9905 Da | Exact mass calculation[3] |

| Hydrogen Bond Donors | 0 | Lipinski parameter |

| Hydrogen Bond Acceptors | 0 | Lipinski parameter |

| Rotatable Bonds | 1 | Biphenyl C-C linkage |

Table 2: Exact Mass Isotopic Contributions

| Element | Primary Isotope | Atom Count | Isotopic Mass (Da) | Total Contribution (Da) |

| Carbon | 12C | 13 | 12.0000 | 156.0000 |

| Hydrogen | 1H | 11 | 1.0078 | 11.0861 |

| Iodine | 127I | 1 | 126.9045 | 126.9045 |

| Total | 293.9906 |

(Note: Minor rounding differences account for the universally accepted monoisotopic mass of 293.9905 Da for the C13H11I formula[3]).

High-Resolution Mass Spectrometry (HRMS) Workflow

Causality in Experimental Design

Standard Electrospray Ionization (ESI) is often too "soft" and relies on basic/acidic functional groups to form [M+H]+ or [M-H]- ions. Because 3-Iodo-5-methyl-1,1'-biphenyl is a highly non-polar, neutral aromatic compound, ESI will yield poor ionization efficiency. Therefore, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) is the scientifically sound choice. APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte, efficiently generating radical cations (M*+) or protonated species for non-polar aromatics.

To ensure trustworthiness, this protocol employs a self-validating lock-mass system . By continuously infusing a known calibrant during the run, the mass analyzer corrects for environmental drift in real-time, ensuring the mass error remains below 5 parts-per-million (ppm)[4].

Step-by-Step Methodology: Exact Mass Determination

-

Sample Preparation: Dissolve 1.0 mg of 3-Iodo-5-methyl-1,1'-biphenyl in 1.0 mL of HPLC-grade Acetonitrile/Toluene (9:1 v/v) to ensure complete solvation of the lipophilic core. Dilute the stock to a final working concentration of 1 µg/mL.

-

Internal Calibration (Lock Mass): Introduce an APCI tuning mix (e.g., purine/hexakis(1H, 1H, 3H-tetrafluoropropoxy)phosphazine) via a secondary infusion pump. Causality: This provides constant reference peaks to actively calibrate the time-of-flight or orbital trap frequencies.

-

Ionization: Inject 2 µL of the sample into the APCI source operating in positive ion mode. Set the vaporizer temperature to 350°C and the corona discharge current to 4.0 µA.

-

Data Acquisition: Acquire full-scan MS data (m/z 100–500) using an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥100,000 (at m/z 200).

-

System Validation: Extract the theoretical exact mass (293.9905 Da). Calculate the mass error using the formula: Mass Error (ppm) =[(Observed Mass - Theoretical Mass) / Theoretical Mass] × 10^6. Validation Check: A mass error of < 5 ppm confirms the molecular formula C13H11I with >99% confidence, validating the system's accuracy.

Figure 1: Self-validating HRMS workflow utilizing APCI and lock-mass calibration for exact mass determination.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

Causality in Experimental Design

The primary synthetic value of 3-Iodo-5-methyl-1,1'-biphenyl lies in the carbon-iodine (C-I) bond. The bond dissociation energy of a C-I bond (~234 kJ/mol) is significantly lower than that of a C-Br (~318 kJ/mol) or C-Cl bond. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The weak C-I bond allows oxidative addition to occur extremely rapidly, often at room temperature or with very low catalyst loading. This chemoselectivity allows chemists to sequentially couple different functional groups without disturbing other halogens on complex molecules.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Objective: Couple 3-Iodo-5-methyl-1,1'-biphenyl with a functionalized arylboronic acid to yield a highly substituted terphenyl derivative.

-

Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv, 294.13 mg, 1.0 mmol), the target arylboronic acid (1.2 equiv, 1.2 mmol), and the catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%).

-

Solvent and Base Addition: Inject 5.0 mL of degassed Toluene/Ethanol (4:1 v/v), followed by 1.0 mL of an aqueous 2.0 M K2CO3 solution (2.0 equiv). Causality: The biphasic solvent system is critical; toluene dissolves the lipophilic biphenyl, water dissolves the inorganic base required to activate the boronic acid (forming the reactive boronate complex), and ethanol acts as a phase-transfer bridge.

-

Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring for 4 hours.

-

Self-Validation via LC-MS: To validate reaction completion, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and inject into an LC-MS system. Validation Check: The complete disappearance of the starting material exact mass (m/z 293.99) and the emergence of the calculated product mass confirms quantitative conversion, validating the catalytic cycle.

Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle utilizing 3-Iodo-5-methyl-1,1'-biphenyl.

Conclusion

The precise characterization of 3-Iodo-5-methyl-1,1'-biphenyl—specifically its molecular weight of 294.13 g/mol and exact mass of 293.9905 Da—is foundational for its use in advanced synthetic chemistry and drug discovery. By employing self-validating HRMS workflows and leveraging the distinct reactivity of its carbon-iodine bond, researchers can confidently integrate this building block into complex molecular architectures, ensuring both analytical integrity and synthetic efficiency.

References

-

Title: 2-Iodo-4'-methyl-1,1'-biphenyl | C13H11I | CID 12494664 - PubChem - NIH Source: nih.gov URL: [Link]

-

Title: Molecular Weight Determination via Mass Spectrometry | PDF - Scribd Source: scribd.com URL: [Link]

-

Title: High Resolution Mass Spectrometry - ResearchGate Source: researchgate.net URL: [Link]

-

Title: High-Resolution Mass Spectrometry in Drug Discovery - ResolveMass Laboratories Inc. Source: resolvemass.ca URL: [Link]

Sources

Technical Whitepaper: Synthesis, Commercial Sourcing, and Applications of 3-Iodo-5-methyl-1,1'-biphenyl

Executive Summary

As drug discovery and advanced materials science push toward increasingly complex molecular architectures, the demand for highly specific, functionalized building blocks has surged. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) [1] represents a critical, specialized aryl iodide intermediate. Characterized by a biphenyl core with a meta-methyl group and a highly reactive meta-iodine atom, this compound serves as a versatile lynchpin for late-stage functionalization.

This whitepaper provides an authoritative guide on the structural utility, commercial supply chain dynamics, and a self-validating synthetic methodology for 3-Iodo-5-methyl-1,1'-biphenyl, designed for senior application scientists and process chemists.

Structural Logic and Physicochemical Profiling

The strategic value of 3-Iodo-5-methyl-1,1'-biphenyl lies in its precise substitution pattern:

-

The C-I Bond: Iodine is highly polarizable and possesses the lowest bond dissociation energy among aryl halides. This makes the C-I bond exceptionally reactive toward oxidative addition by low-valent transition metals (Pd(0), Cu(I)), allowing for chemoselective cross-coupling even in the presence of other halogens (e.g., chlorides or bromides) elsewhere on a complex molecule.

-

The Meta-Methyl "Bumper": The methyl group at the 5-position is not merely decorative. In medicinal chemistry, it provides a localized steric bulk that can dictate the dihedral angle of subsequent coupling partners, effectively locking the molecule into a bioactive conformation. Furthermore, it acts as an electron-donating group via hyperconjugation, subtly increasing the electron density of the aromatic ring and accelerating reductive elimination steps in catalytic cycles [3].

-

The Biphenyl Scaffold: As a privileged pharmacophore, the extended π -conjugation of the biphenyl system enhances lipophilicity (LogP) and promotes strong π−π stacking interactions within target protein binding pockets.

Commercial Availability and Supply Chain Metrics

Because 3-Iodo-5-methyl-1,1'-biphenyl is a highly specialized intermediate rather than a commodity chemical, its commercial availability is typically restricted to specialized catalog vendors and custom synthesis organizations (CROs). Sourcing this compound requires navigating variable lead times and pricing tiers[1][2].

Table 1: Representative Commercial Sourcing Data (2026 Market Estimates)

| Supplier / Network | Purity Grade | Standard Packaging | Estimated Pricing (USD) | Fulfillment / Lead Time |

| Leyan (乐研试剂) | ≥98% (NMR) | 1 g / 5 g | $150 / $450 | In Stock (Regional) |

| AOBChem USA | ≥98% (HPLC) | 1 g / 5 g | $403 / $1,441 | 3-4 Weeks |

| BLD Pharm | ≥97% (GC) | 1 g / 10 g | Custom Quote | 1-2 Weeks |

| ChemicalBook Network | Variable | Bulk (>50 g) | Upon Request | Variable |

Note: Pricing and availability are dynamic. Researchers must verify analytical certificates (COA), specifically looking for residual palladium or copper if the vendor synthesized the batch via cross-coupling, as heavy metal impurities can poison downstream catalytic steps.

Synthetic Methodology: Chemoselective Mono-Arylation

When commercial lead times are prohibitive, in-house synthesis is required. The most robust, self-validating method to synthesize 3-Iodo-5-methyl-1,1'-biphenyl is the chemoselective mono-Suzuki-Miyaura coupling of 1,3-diiodo-5-methylbenzene with phenylboronic acid [3].

The Causality of the Experimental Design

Symmetrical dihalides typically yield a statistical mixture of mono- and bis-coupled products (maximum ~50% theoretical yield for the mono-adduct). To break this statistical limitation, we must exploit steric differentiation. By utilizing a bulky catalyst ligand and a strict slow-addition protocol, the first installed phenyl ring creates a steric shield around the remaining C-I bond, artificially depressing the rate of the second oxidative addition.

Step-by-Step Self-Validating Protocol

-

Catalyst & Substrate Initialization: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, charge 1,3-diiodo-5-methylbenzene (10.0 mmol, 3.44 g) and Pd(dppf)Cl₂ (0.3 mmol, 219 mg).

-

Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, while its immense steric bulk severely hinders a second oxidative addition once the first phenyl ring is installed.

-

-

Biphasic Solvent System: Add degassed THF (40 mL) and aqueous K₂CO₃ (2.0 M, 15 mL). Heat the biphasic mixture to 60 °C with vigorous stirring (800 rpm).

-

Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area, ensuring the transmetalation step is not mass-transfer limited.

-

-

Syringe-Pump Addition: Dissolve phenylboronic acid (9.5 mmol, 1.16 g) in THF (20 mL). Inject this solution into the reaction mixture via a syringe pump at a constant rate of 5 mL/hr.

-

Causality: Starving the reaction of the boronic acid maintains a near-zero steady-state concentration of the transmetalating agent. This ensures that the mono-coupled product is not pushed toward the over-coupled byproduct.

-

-

In-Process Validation: After 5 hours, extract a 50 µL aliquot from the organic layer, dilute in EtOAc, and analyze via GC-MS.

-

Self-Validation System: The protocol is validated in situ if the chromatogram shows the target mass ( m/z=294.1 ) as the dominant peak (>85% AUC), with minimal residual starting material ( m/z=343.9 ) and a suppressed bis-coupled byproduct (3,5-diphenyltoluene, m/z=244.3 ). If m/z=244.3 exceeds 10%, the addition rate in step 3 was too fast.

-

-

Isolation: Cool to ambient temperature, separate the organic layer, and extract the aqueous phase with EtOAc (2 x 20 mL). Dry the combined organics over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography using 100% hexanes. The highly lipophilic target compound elutes rapidly near the solvent front ( Rf≈0.8 ).

Mechanistic Pathway Visualization

The following diagram maps the chemoselective catalytic cycle, highlighting where the reaction pathway is controlled to favor the target aryl iodide.

Fig 1: Chemoselective mono-arylation pathway of 1,3-diiodo-5-methylbenzene via Suzuki coupling.

Applications in Advanced Drug Development

Once synthesized or procured, 3-Iodo-5-methyl-1,1'-biphenyl is predominantly utilized in late-stage divergent synthesis.

In kinase inhibitor development, the iodine atom serves as a handle for Buchwald-Hartwig aminations , allowing medicinal chemists to rapidly screen a library of secondary and tertiary amines against the biphenyl core. Because the C-I bond is activated at room temperature with modern precatalysts (e.g., RuPhos Pd G3), these couplings can be performed without degrading sensitive functional groups elsewhere on the amine partner. Furthermore, it is a prime candidate for Sonogashira couplings to install alkynes, which can subsequently be utilized in "click chemistry" (CuAAC) to generate triazole-linked PROTAC (Proteolysis Targeting Chimera) degraders.

References

-

AOBChem USA. "2-Fluoro-3-iodo-5-methyl-1,1'-biphenyl and related derivatives". AOBChem Catalog. [Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Mechanistic Safety & Handling Whitepaper: 3-Iodo-5-methyl-1,1'-biphenyl

Introduction & Molecular Utility

3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6)[1] is a specialized, highly reactive aryl halide predominantly utilized as a molecular building block in advanced organic synthesis and drug development. Its structural topology—featuring a hydrophobic biphenyl axis, an electron-donating methyl group, and a labile iodine substituent—makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the precise physicochemical features that render it synthetically valuable also dictate stringent safety, handling, and environmental containment requirements.

This technical guide synthesizes structural causality with field-proven safety protocols to provide a comprehensive framework for handling this compound.

Physicochemical Profiling & Causality

Understanding the intrinsic properties of 3-Iodo-5-methyl-1,1'-biphenyl is critical for predicting its behavior in both synthetic environments and accidental exposure scenarios.

Table 1: Physicochemical Properties & Mechanistic Rationale

| Property | Value / Description | Mechanistic Rationale |

| CAS Number | 1214329-26-6 | Unique identifier for this specific regioisomer[1]. |

| Molecular Formula | C₁₃H₁₁I | Dictates molecular weight and halogen content. |

| Molecular Weight | 294.13 g/mol | High mass driven by the heavy iodine atom (126.9 g/mol ). |

| Physical State | Solid (Crystalline/Powder) | Strong intermolecular π-π stacking of the biphenyl core promotes crystallization at room temperature. |

| Solubility | Insoluble in water; Soluble in organics | High lipophilicity (log P) is driven by the non-polar biphenyl and methyl groups. |

| Bond Dissociation Energy | ~65 kcal/mol (C-I bond) | The C-I bond is the weakest carbon-halogen bond, making it highly susceptible to photolysis and oxidative addition. |

Causality Insight: The extreme hydrophobicity of the biphenyl core combined with the heavy iodine atom results in a high octanol-water partition coefficient (log P). This lipophilicity is the direct cause of its high bioaccumulation potential, necessitating strict environmental containment protocols to prevent aquatic toxicity.

Toxicological & Hazard Assessment (GHS)

Based on structural homology to standard halogenated biphenyls documented by 2[2] and , 3-Iodo-5-methyl-1,1'-biphenyl exhibits a severe hazard profile. The presence of the iodine atom introduces pathways for oxidative stress upon metabolic breakdown.

Table 2: Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement (H-Code) | Physiological Causality |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Halogenated aromatics disrupt cellular respiration and induce hepatic stress[3]. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Lipophilicity allows rapid penetration of the stratum corneum, causing localized defatting[4]. |

| Serious Eye Damage | Category 1/2A | H318/H319: Causes serious eye damage | Direct contact disrupts the lipid bilayer of the corneal epithelium[3]. |

| STOT SE | Category 3 | H335: May cause respiratory irritation | Inhalation of crystalline dust mechanically and chemically irritates the mucosal lining[4]. |

| Aquatic Toxicity | Acute 1 / Chronic 1 | H400 / H410: Very toxic to aquatic life | High log P leads to rapid bioaccumulation in aquatic organisms' lipid tissues[2]. |

Self-Validating Experimental & Emergency Protocols

To ensure scientific integrity and safety, the following protocols are designed as closed-loop, self-validating systems where each step confirms the success of the previous action.

Workflow A: Controlled Laboratory Handling & Storage

-

Environmental Verification: Ensure the chemical fume hood is operational (face velocity 80-100 fpm).

-

Validation: Check the digital airflow monitor before opening the reagent vessel.

-

-

PPE Donning: Wear nitrile gloves (double-gloving is recommended due to halogen permeability), a particulate respirator (N95/P100) if handling outside a hood, and splash-proof safety goggles.

-

Inert Atmosphere Transfer: Because the C-I bond is prone to photolytic and oxidative degradation, transfer the solid under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

-

Storage Execution: Store the sealed container in a desiccator, wrapped in aluminum foil or within an amber glass vial, at temperatures below 25°C in a shaded area[5].

-

Validation: The compound should remain a white to pale-yellow powder; a shift to a brown hue indicates iodine ( I2 ) liberation and structural degradation.

-

Workflow B: Emergency Spill Response & Containment

If a spill occurs, the primary objective is preventing aerosolization (inhalation hazard) and aquatic release (environmental hazard).

Self-validating spill response workflow for 3-Iodo-5-methyl-1,1'-biphenyl containment.

Step-by-Step Spill Protocol:

-

Scale Assessment & Evacuation: Immediately assess if the spill is manageable (<50g) or large. Evacuate non-essential personnel to prevent tracking the powder[5].

-

Containment (The Critical Step): Physically block all nearby laboratory sinks or floor drains.

-

Causality: The H410 classification dictates that even milligram quantities can severely disrupt local aquatic ecosystems[2].

-

-

Dust-Free Absorption: Do NOT dry sweep. Lightly moisten the spill with a compatible non-reactive solvent (e.g., a small amount of isopropanol) to suppress dust generation, then absorb with inert materials (sand, diatomaceous earth)[6].

-

Verification & Disposal: Transfer the absorbed mass into a clearly labeled, sealable hazardous waste container.

-

Validation: Swab the area with a solvent-soaked cloth to verify complete removal (visual confirmation of no residual powder).

-

First Aid Causality: In the event of eye contact, rinse immediately with plenty of water for at least 15 minutes[4]. Causality: The lipophilic halogenated compound will rapidly attempt to partition into the lipid-rich corneal tissue; sustained mechanical flushing is required to outpace this absorption.

Mechanistic Reactivity & Photolytic Degradation

The synthetic utility of 3-Iodo-5-methyl-1,1'-biphenyl lies in the lability of its carbon-iodine bond. In the presence of a palladium(0) catalyst, it undergoes rapid oxidative addition, the first mechanistic step in cross-coupling. However, this same bond weakness makes it an environmental liability if improperly stored.

Exposure to ambient ultraviolet (UV) light induces homolytic cleavage of the C-I bond, generating highly reactive aryl radicals and iodine radicals. These radicals abstract hydrogen from ambient moisture or organic solvents, leading to the formation of degradation byproducts and molecular iodine.

Divergent reactivity pathways: controlled cross-coupling vs. photolytic degradation.

References

-

NextSDS. "4-iodobiphenyl — Chemical Substance Information".[Link]

-

Accela ChemBio Inc. "SAFETY DATA SHEET: 4-Iodobiphenyl".[Link]

-

Fisher Scientific. "SAFETY DATA SHEET: 4-Iodobiphenyl". [Link]

Sources

3-Iodo-5-methyl-1,1'-biphenyl: A Strategic Trifunctional Scaffold in Advanced Materials and Medicinal Chemistry

Executive Summary

In the landscape of modern organic synthesis, the efficiency of assembling complex molecular architectures relies heavily on the strategic selection of building blocks. 3-Iodo-5-methyl-1,1'-biphenyl (CAS: 1214329-26-6) [1] represents a highly specialized, trifunctional scaffold. Rather than being a mere intermediate, it is engineered to offer three distinct vectors for orthogonal functionalization:

-

The Iodine Atom (C3): A low-barrier site for transition-metal-catalyzed cross-coupling.

-

The Methyl Group (C5): A latent electrophilic site accessible via radical benzylic halogenation.

-

The Biphenyl Core: A rigid, extended π -conjugated system that serves as a privileged pharmacophore in medicinal chemistry and a high-triplet-energy backbone in organic light-emitting diodes (OLEDs).

This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and application-specific utility of 3-Iodo-5-methyl-1,1'-biphenyl, providing researchers with field-proven protocols and theoretical grounding to maximize its potential.

Structural and Physicochemical Profiling

The utility of 3-Iodo-5-methyl-1,1'-biphenyl stems from the electronic interplay of its substituents. The biphenyl core provides lipophilicity and structural rigidity. The methyl group exerts a mild electron-donating inductive effect (+I), which subtly increases the electron density of the central aromatic ring, while the iodine atom provides a highly polarizable, weak C–I bond ideal for oxidative addition.

Table 1: Physicochemical Profile & Reactivity Vectors

| Property / Feature | Specification / Value | Mechanistic Implication |

| Chemical Name | 3-Iodo-5-methyl-1,1'-biphenyl | Unambiguous regiochemistry for downstream synthesis. |

| CAS Registry Number | 1214329-26-6[1] | Primary identifier for sourcing and compliance. |

| Molecular Formula | C 13 H 11 I | - |

| Molecular Weight | 294.13 g/mol | - |

| C–I Bond (Vector 1) | Highly reactive electrophile | Rapid oxidative addition to Pd(0) species, enabling mild Suzuki/Heck couplings[2]. |

| Benzylic CH 3 (Vector 2) | C–H Bond Dissociation Energy ~88 kcal/mol | Susceptible to selective radical hydrogen abstraction (Wohl-Ziegler reaction)[3]. |

| Biphenyl Core (Vector 3) | Extended π -system | Facilitates π−π stacking in protein pockets[4] and tunes HOMO/LUMO levels in OLEDs[5]. |

Mechanistic Insights into Reactivity Vectors

The Iodine Vector: Palladium-Catalyzed Cross-Coupling

The choice of an aryl iodide over an aryl bromide or chloride is a deliberate strategic decision in late-stage functionalization. The C–I bond is significantly weaker, allowing for oxidative addition to palladium(0) catalysts at lower temperatures.

Recent kinetic isotope effect (KIE) studies have revolutionized our understanding of this step. For aryl iodides like 3-Iodo-5-methyl-1,1'-biphenyl, the oxidative addition is so rapid that the first irreversible step in the catalytic cycle is actually the π -coordination (binding) of the iodoarene to the monoligated Pd(0) complex, rather than the bond cleavage itself[2]. This near-diffusion-controlled reactivity minimizes catalyst degradation and suppresses side reactions (e.g., protodehalogenation).

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the rapid oxidative addition of aryl iodides.

The Methyl Vector: Benzylic Functionalization

The C5 methyl group serves as a latent functional handle. Through the Wohl-Ziegler reaction , this methyl group can be converted into a benzylic bromide using N-bromosuccinimide (NBS) and a radical initiator like AIBN[3].

Causality in Experimental Design: The success of this reaction relies on the Goldfinger mechanism[6]. NBS does not act as the direct brominating agent; rather, it serves as a "bromine sink," reacting with trace HBr to maintain an extremely low, steady-state concentration of molecular Br 2 . This low concentration is critical: it entirely suppresses the competing ionic electrophilic aromatic substitution (which would brominate the biphenyl rings) and exclusively drives the radical substitution at the benzylic position[7].

Applications in Advanced Fields

Materials Science: OLED Host Materials

In the development of phosphorescent OLEDs, the host material must possess a triplet energy ( T1 ) higher than that of the phosphorescent dopant to prevent reverse energy transfer (exciton quenching). The biphenyl core is a foundational motif for high- T1 materials (e.g., CBP, BTBP)[5][8].

By utilizing 3-Iodo-5-methyl-1,1'-biphenyl, materials scientists can synthesize asymmetric, bipolar host materials. The iodine site allows for the introduction of electron-transporting moieties (e.g., triazoles or oxadiazoles via cross-coupling), while the methyl group can be oxidized or halogenated to attach hole-transporting moieties (e.g., carbazoles), achieving a delicate balance of charge carrier mobilities[9].

Medicinal Chemistry: A Privileged Pharmacophore

The biphenyl substructure is classified as a "privileged structure" in drug discovery due to its ability to engage in hydrophobic interactions and π−π stacking with diverse protein targets[4].

-

Oncology (PD-1/PD-L1 Inhibitors): Non-symmetrical biphenyl derivatives are highly effective small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The biphenyl core anchors the molecule deep within a hydrophobic pocket formed by Tyr56, Met115, and Ala121 of PD-L1[10]. 3-Iodo-5-methyl-1,1'-biphenyl acts as a perfect "short" pharmacophore precursor, where the iodine allows for the extension of the molecule to interact with solvent-exposed regions, and the methyl group provides necessary steric bulk to lock the conformation[11].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

This protocol describes the coupling of 3-Iodo-5-methyl-1,1'-biphenyl with an arylboronic acid.

-

Preparation: In a flame-dried Schlenk flask, combine 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv), arylboronic acid (1.2 equiv), and K 2 CO 3 (2.0 equiv).

-

Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base. Degassing via sparging with N 2 or freeze-pump-thaw is mandatory; dissolved O 2 rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.

-

Catalyst Addition: Add Pd(PPh 3 ) 4 (0.05 equiv) under a positive stream of N 2 .

-

Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 4–6 hours.

-

Validation: Monitor via LC-MS. The reaction is complete when the distinct isotopic mass signature of the iodinated starting material (M + ) is replaced by the cross-coupled product mass.

Protocol B: Wohl-Ziegler Benzylic Bromination

This protocol converts the C5 methyl group to a highly versatile benzylic bromide.

-

Preparation: Dissolve 3-Iodo-5-methyl-1,1'-biphenyl (1.0 equiv) in anhydrous trifluorotoluene (PhCF 3 ). Causality: PhCF 3 is used as a modern, environmentally acceptable alternative to the highly toxic carbon tetrachloride (CCl 4 ), maintaining the necessary stability under radical conditions[3].

-

Reagent Loading: Add N-bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv). Causality: A strict 1.05 equivalent of NBS is used to prevent over-bromination (formation of the gem-dibromide)[6].

-

Initiation: Heat the mixture to reflux (approx. 80-85°C). The thermal decomposition of AIBN initiates the radical chain.

-

Validation (Self-Indicating): As the reaction proceeds, the dense NBS (which sits at the bottom) is consumed, and the lighter succinimide byproduct forms and floats to the surface. The reaction is complete when all solid has migrated to the top.

-

Workup: Cool to 0°C, filter off the succinimide, and concentrate the filtrate. Validate via 1 H NMR: The benzylic CH 3 singlet (~2.3 ppm) will shift downfield to a CH 2 Br singlet (~4.4–4.6 ppm).

Caption: Step-by-step experimental workflow for the Wohl-Ziegler benzylic bromination.

References

-

Hirschi, J. M., et al. "Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction". ChemRxiv (2022). Available at:[Link][2][12]

-

Wikipedia Contributors. "Wohl–Ziegler bromination". Wikipedia, The Free Encyclopedia. Available at:[Link][3]

-

Organic Chemistry Portal. "Wohl-Ziegler Reaction". Organic-Chemistry.org. Available at:[Link][7]

-

Scientific Update. "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon". Scientificupdate.com (2022). Available at:[Link][6]

-

Silva, et al. "Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery". MDPI (2026). Available at:[Link][4]

-

Skalniak, L., et al. "Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction". ACS Medicinal Chemistry Letters (2024). Available at:[Link][10][11]

-

Chen, P., et al. "Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes". ACS Applied Materials & Interfaces (2020). Available at:[Link][5][9]

Sources

- 1. 3-碘-5-甲基-1,1'-联苯 | 3-Iodo-5-methyl-1,1'-biphenyl | 1214329-26-6 - 乐研试剂 [leyan.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. ossila.com [ossila.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Synthesis Protocol and Mechanistic Insights for 3-Iodo-5-methyl-1,1'-biphenyl

Strategic Route Design & Causality

The synthesis of highly specific halogenated biaryls, such as 3-Iodo-5-methyl-1,1'-biphenyl [1], presents a classic regiochemical challenge. Direct electrophilic iodination of 3-methylbiphenyl is synthetically unviable because both the methyl and phenyl groups are ortho/para-directing, which leads to an intractable mixture of regioisomers.

To achieve absolute regiocontrol, this protocol utilizes a two-step de novo construction strategy relying on a traceless directing group:

-

Suzuki-Miyaura Cross-Coupling : We begin with commercially available 3-bromo-5-methylaniline [2]. The C–Br bond serves as the electrophilic site for palladium-catalyzed cross-coupling with phenylboronic acid[3]. The amine group remains untouched due to the mild basic conditions, effectively locking the regiochemistry of the final molecule.

-

Sandmeyer Iodination : The resulting intermediate, 5-methyl-[1,1'-biphenyl]-3-amine, undergoes a Sandmeyer-type diazotization followed by iodination[4]. The amine group is converted into a diazonium leaving group and subsequently displaced by iodide. Unlike chlorination or bromination, iodination via the Sandmeyer reaction does not strictly require copper catalysis because the iodide ion is a sufficiently strong nucleophile and reducing agent to initiate the radical-nucleophilic aromatic substitution mechanism.

Reaction Workflow

Fig 1: Two-step regiocontrolled synthetic workflow for 3-Iodo-5-methyl-1,1'-biphenyl.

Step 1: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The Suzuki-Miyaura reaction[3] is driven by a Pd(0)/Pd(II) catalytic cycle. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand accelerates the reductive elimination step and prevents catalyst deactivation. A biphasic solvent system (Toluene/EtOH/H₂O) is chosen: toluene dissolves the organic substrates, water dissolves the inorganic base (K₂CO₃), and ethanol acts as a phase-transfer bridge. K₂CO₃ is critical as it coordinates to the organoboronic acid, forming a reactive boronate complex that facilitates transmetalation to the palladium center.

Quantitative Data

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Bromo-5-methylaniline | 186.05 | 1.0 | 1.86 g (10.0 mmol) | Electrophile |

| Phenylboronic acid | 121.93 | 1.2 | 1.46 g (12.0 mmol) | Nucleophile |

| Pd(dppf)Cl₂ | 731.70 | 0.05 | 0.36 g (0.5 mmol) | Catalyst |

| Potassium carbonate (K₂CO₃) | 138.20 | 2.0 | 2.76 g (20.0 mmol) | Base |

| Toluene / EtOH / H₂O | N/A | N/A | 30 mL / 10 mL / 10 mL | Biphasic Solvent |

Step-by-Step Protocol

-

Preparation : In a 100 mL round-bottom flask, combine 3-bromo-5-methylaniline, phenylboronic acid, and K₂CO₃.

-

Solvent Addition & Degassing : Add the Toluene/EtOH/H₂O mixture. Sparge the solution with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.

-

Catalyst Addition : Quickly add Pd(dppf)Cl₂ under an inert atmosphere. Attach a reflux condenser.

-

Heating : Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12 hours.

-

Self-Validating IPC (In-Process Control) :

-

Visual: The mixture will transition from a red/brown suspension to a dark black mixture as Pd(0) precipitates (palladium black) upon completion.

-

Chromatographic: TLC (Hexanes/EtOAc 4:1) should confirm the disappearance of the starting aniline (Rf ~0.4) and the appearance of a highly UV-active fluorescent spot (Rf ~0.3).

-

-

Workup : Cool to room temperature. Filter through a pad of Celite to remove palladium black. Transfer to a separatory funnel, extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 5-methyl-[1,1'-biphenyl]-3-amine as a pale yellow solid.

Step 2: Sandmeyer Iodination

Mechanistic Rationale

The Sandmeyer reaction[4] proceeds via the generation of a nitrosonium ion (NO⁺) from sodium nitrite and hydrochloric acid. The amine attacks the NO⁺ to form a highly unstable diazonium salt. Strict temperature control (0–5 °C) is mandatory during this stage; exceeding 5 °C leads to the expulsion of N₂ gas and reaction with water to form an undesired phenol byproduct. Upon the addition of potassium iodide (KI), the iodide ion donates an electron to the diazonium cation, forming an aryl radical and releasing N₂ gas. The aryl radical rapidly recombines with iodine species to form the target aryl iodide.

Quantitative Data

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Methyl-[1,1'-biphenyl]-3-amine | 183.25 | 1.0 | 1.46 g (8.0 mmol) | Substrate |

| Hydrochloric Acid (Conc. 37%) | 36.46 | Excess | 4.0 mL | Acidic Medium |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 0.61 g (8.8 mmol) | Diazotizing Agent |

| Potassium Iodide (KI) | 166.00 | 2.0 | 2.66 g (16.0 mmol) | Iodinating Agent |

Step-by-Step Protocol

-

Amine Salt Formation : Suspend 5-methyl-[1,1'-biphenyl]-3-amine in 15 mL of distilled water in a 50 mL round-bottom flask. Slowly add 4.0 mL of concentrated HCl. Stir vigorously until the amine hydrochloride salt forms a fine suspension.

-

Diazotization : Submerge the flask in an ice-water bath and cool to 0–5 °C. Dissolve NaNO₂ in 5 mL of cold water and add it dropwise to the amine suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Self-Validating IPC (Diazotization) :

-

Visual: The suspension will clear into a pale yellow/orange solution as the soluble diazonium salt forms.

-

Chemical: Spot the solution onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

-

-

Iodination : Dissolve KI in 10 mL of water. Add this solution dropwise to the cold diazonium mixture.

-

Self-Validating IPC (Iodination) :

-

Visual/Physical: Immediate and vigorous evolution of nitrogen gas (bubbling) will occur. The solution will rapidly turn dark brown/black due to the liberation of molecular iodine (I₂).

-

-

Thermal Maturation : Remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 60 °C for 2 hours to ensure complete decomposition of the diazonium intermediate. The cessation of gas evolution indicates reaction completion.

-

Workup : Cool to room temperature. Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) until the dark brown iodine color dissipates, leaving a pale yellow mixture. Extract with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Purify via flash column chromatography (Silica gel, 100% Hexanes) to yield 3-Iodo-5-methyl-1,1'-biphenyl as a colorless to pale yellow oil/solid.

Analytical Characterization Checkpoints

To verify the integrity of the synthesized 3-Iodo-5-methyl-1,1'-biphenyl, compare the isolated product against the following expected spectroscopic benchmarks:

-

¹H NMR (400 MHz, CDCl₃) : Expected singlets for the meta-coupled aromatic protons of the central ring (around δ 7.3 - 7.6 ppm, 3H) showing small J values (~1.5 Hz). The methyl group should appear as a sharp singlet at ~2.40 ppm (3H). The unsubstituted phenyl ring will present as a multiplet around δ 7.35 - 7.55 ppm (5H).

-

MS (ESI/EI) : Expected molecular ion peak [M]⁺ at m/z 294.0. The isotopic pattern will lack the M+2 peak characteristic of bromides, confirming complete halogen exchange.

References

-

Suzuki Cross Coupling Reaction-A Review . ResearchGate. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Sandmeyer reaction . Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

The Synthetic Versatility of 3-Iodo-5-methyl-1,1'-biphenyl: A Gateway to Novel Materials and Bioactive Scaffolds

Introduction

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. Among these, the biphenyl moiety is a privileged structural motif, frequently encountered in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide focuses on a particularly versatile building block, 3-Iodo-5-methyl-1,1'-biphenyl , and its applications in key synthetic transformations. The presence of a reactive iodine atom at the 3-position, coupled with the methyl group at the 5-position, offers a unique platform for regioselective modifications, making it an invaluable precursor for the synthesis of a diverse array of substituted biphenyls, polyaromatic hydrocarbons, and heterocyclic systems.

This document provides detailed application notes and step-by-step protocols for the utilization of 3-Iodo-5-methyl-1,1'-biphenyl in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Furthermore, we will explore its application in the synthesis of carbazole derivatives, a class of heterocycles with significant applications in materials science and medicinal chemistry.

Core Applications and Synthetic Strategies

The reactivity of the carbon-iodine bond in 3-Iodo-5-methyl-1,1'-biphenyl makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The choice of coupling partner dictates the nature of the newly formed carbon-carbon or carbon-nitrogen bond, allowing for a modular approach to molecular design.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] By coupling 3-Iodo-5-methyl-1,1'-biphenyl with a variety of arylboronic acids or esters, researchers can introduce a wide range of substituents at the 3-position, thereby modulating the electronic and steric properties of the resulting molecule. This is particularly relevant in the development of liquid crystals and ligands for catalysis.[2][5]

Protocol 1: Synthesis of 5-Methyl-3-(4-formylphenyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol details the synthesis of a tri-aryl system, a common scaffold in materials science, particularly for organic light-emitting diodes (OLEDs).[6][7][8]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 3-Iodo-5-methyl-1,1'-biphenyl.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Iodo-5-methyl-1,1'-biphenyl | 294.13 | 1.0 | 1.0 |

| (4-formylphenyl)boronic acid | 149.96 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Toluene | - | 5 mL | - |

| Ethanol | - | 2 mL | - |

| Deionized Water | - | 2 mL | - |

Procedure:

-

To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-Iodo-5-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), (4-formylphenyl)boronic acid (180 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Add degassed toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

-

Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane/Ethyl Acetate).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[9] These motifs are crucial in the synthesis of natural products, pharmaceuticals, and conjugated materials for electronics.[1][10] Coupling 3-Iodo-5-methyl-1,1'-biphenyl with terminal alkynes introduces a rigid, linear linker, which can be further elaborated or utilized for its electronic properties.

Protocol 2: Synthesis of 5-Methyl-3-(phenylethynyl)-1,1'-biphenyl via Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of an aryl iodide with phenylacetylene.

Reaction Scheme:

Caption: Sonogashira coupling of 3-Iodo-5-methyl-1,1'-biphenyl.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Iodo-5-methyl-1,1'-biphenyl | 294.13 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.2 | 1.2 |

| Bis(triphenylphosphine)palladium(II) chloride | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 5 mL | - |

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |

Procedure:

-

To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3-Iodo-5-methyl-1,1'-biphenyl (294 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

-

Add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.

-

Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC (e.g., 9:1 Hexane/Ethyl Acetate).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the desired product.[10][11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[12][13] This reaction allows for the formation of a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. Using 3-Iodo-5-methyl-1,1'-biphenyl, one can synthesize a variety of substituted anilines, which can serve as precursors to more complex heterocyclic systems.

Protocol 3: Synthesis of N-phenyl-5-methyl-[1,1'-biphenyl]-3-amine via Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 3-Iodo-5-methyl-1,1'-biphenyl with aniline.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 3-Iodo-5-methyl-1,1'-biphenyl.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Iodo-5-methyl-1,1'-biphenyl | 294.13 | 1.0 | 1.0 |

| Aniline | 93.13 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.01 | 0.01 |

| XPhos | 476.65 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene, anhydrous | - | 5 mL | - |

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add 3-Iodo-5-methyl-1,1'-biphenyl (294 mg, 1.0 mmol).

-

Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (109 µL, 1.2 mmol) via syringe.

-

Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with diethyl ether (15 mL), and filter through a plug of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.[14]

Application in Heterocycle Synthesis: The Path to Carbazoles

Carbazole and its derivatives are an important class of nitrogen-containing heterocycles with applications ranging from natural product synthesis to materials for OLEDs.[15][16] A common strategy for carbazole synthesis involves the intramolecular cyclization of a 2-aminobiphenyl derivative. 3-Iodo-5-methyl-1,1'-biphenyl can serve as a starting material for the synthesis of the requisite 2-aminobiphenyl precursor via a two-step sequence involving a Buchwald-Hartwig amination followed by an intramolecular C-H amination/cyclization.

Synthetic Workflow:

Caption: Synthetic route to carbazoles from 3-Iodo-5-methyl-1,1'-biphenyl.

This approach first involves the introduction of an amino group at the 2-position of one of the phenyl rings, which can be achieved through a directed Buchwald-Hartwig amination of a suitable precursor derived from 3-Iodo-5-methyl-1,1'-biphenyl. The subsequent intramolecular C-H amination, often catalyzed by palladium or other transition metals, forges the central five-membered ring to yield the carbazole scaffold.[13]

Conclusion

3-Iodo-5-methyl-1,1'-biphenyl is a highly valuable and versatile building block in organic synthesis. Its utility in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides chemists with a powerful tool to construct a wide array of complex organic molecules. The protocols detailed herein serve as a practical guide for researchers in academia and industry to harness the synthetic potential of this compound for the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities. The ability to predictably and efficiently introduce diverse functionalities onto the biphenyl scaffold underscores the importance of 3-Iodo-5-methyl-1,1'-biphenyl in the modern synthetic chemist's toolbox.

References

-

Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18633-18671. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]

-

Wikipedia contributors. (2024, February 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

-

Kolarovic, A. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved March 28, 2026, from [Link]

-

Yoo, E. J., & Chang, S. (2011). Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. Organic Letters, 13(13), 3336-3339. [Link]

-

Li, W., et al. (2017). Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. Green Chemistry, 19(2), 433-437. [Link]

-

Wikipedia contributors. (2024, March 15). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 28, 2026, from [Link]

-

S. R. K. Samala, N. S. G. Kumar, S. S. V. Ramasastry. (2018). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. Tetrahedron Letters, 59(40), 3624-3628. [Link]

-

Zhang, H., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6859-6881. [Link]

-

Nishiyama, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(28), 24199-24207. [Link]

-

Kankate, R. S., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1733-S1747. [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC advances, 13(27), 18633-18671. [Link]

-

Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved March 28, 2026, from [Link]

-

de la Cruz-Martínez, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 87. [Link]

- European Patent Office. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

Semantic Scholar. (2019, October 7). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved March 28, 2026, from [Link]

-

Afonso, C., et al. (2013). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. Amino Acids, 45(3), 525-537. [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved March 28, 2026, from [Link]

-

Patentscope. (n.d.). WO2019191624A1 - Substituted 1,1'-biphenyl compounds, analogues thereof, and methods using same. Retrieved March 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved March 28, 2026, from [Link]

-

Gupta, D., et al. (2016). Biological Interfacial Materials for Organic Light-Emitting Diodes. International journal of molecular sciences, 17(11), 1893. [Link]

-

ChemRxiv. (n.d.). TADF/RTP OLED organic emitters based on concaved N-PAHs with tunable intrinsic D-A electronic structure. Retrieved March 28, 2026, from [Link]

-

Rajamäki, S. H. M. (2015). Synthesis of Heterocycles for OLED Applications [Doctoral dissertation, Università degli Studi di Sassari]. IRIS UniSS. [Link]

- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

ResearchGate. (n.d.). (PDF) Characteristics Study of OLED Materials. Retrieved March 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Retrieved March 28, 2026, from [Link]

-

University of Groningen. (2022, May 27). Biphenyl Ether Analogs Containing Pomalidomide as Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death. Retrieved March 28, 2026, from [Link]

Sources

- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]